2-[4-(2,3-Dichlorophenyl)piperazin-1-yl]-4-methylpyrimidine
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Overview
Description
2-[4-(2,3-Dichlorophenyl)piperazin-1-yl]-4-methylpyrimidine is a heterocyclic compound that contains both a piperazine and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,3-Dichlorophenyl)piperazin-1-yl]-4-methylpyrimidine typically involves the reaction of 2,3-dichloroaniline with piperazine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a base, such as sodium hydroxide or potassium carbonate. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[4-(2,3-Dichlorophenyl)piperazin-1-yl]-4-methylpyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
2-[4-(2,3-Dichlorophenyl)piperazin-1-yl]-4-methylpyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential interactions with various biological targets, including enzymes and receptors.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[4-(2,3-Dichlorophenyl)piperazin-1-yl]-4-methylpyrimidine involves its interaction with specific molecular targets in the body. It is believed to act as an antagonist or agonist at various neurotransmitter receptors, including serotonin and dopamine receptors. This interaction modulates the activity of these receptors, leading to changes in neurotransmitter levels and signaling pathways, which can have therapeutic effects in the treatment of central nervous system disorders .
Comparison with Similar Compounds
Similar Compounds
Aripiprazole: An antipsychotic drug that also contains a piperazine ring and is used for the treatment of schizophrenia and bipolar disorder.
Cariprazine: Another antipsychotic with a similar structure, used for the treatment of schizophrenia and bipolar disorder.
Uniqueness
2-[4-(2,3-Dichlorophenyl)piperazin-1-yl]-4-methylpyrimidine is unique due to its specific combination of a piperazine and pyrimidine ring, which imparts distinct pharmacological properties. Its ability to interact with multiple neurotransmitter receptors makes it a versatile compound for the development of new therapeutic agents .
Properties
Molecular Formula |
C15H16Cl2N4 |
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Molecular Weight |
323.2 g/mol |
IUPAC Name |
2-[4-(2,3-dichlorophenyl)piperazin-1-yl]-4-methylpyrimidine |
InChI |
InChI=1S/C15H16Cl2N4/c1-11-5-6-18-15(19-11)21-9-7-20(8-10-21)13-4-2-3-12(16)14(13)17/h2-6H,7-10H2,1H3 |
InChI Key |
WGTBJSUNAUWYFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl |
Origin of Product |
United States |
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